N1,N2-Bis(furan-2-ylmethyl)-N'1,N'2-bis(furan-2-ylmethylene)oxalohydrazide
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Overview
Description
N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide is a complex organic compound characterized by the presence of furan rings and oxalohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide typically involves the reaction of furan-2-carbaldehyde with oxalohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The oxalohydrazide group can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrazine derivatives and related compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide involves its interaction with specific molecular targets and pathways. The furan rings and oxalohydrazide groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the additional furan-2-ylmethylene groups.
N,N’-Bis(furan-2-ylmethyl)oxamide: Another related compound with a simpler structure.
Uniqueness
N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide is unique due to the presence of both furan-2-ylmethyl and furan-2-ylmethylene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)-N,N'-bis[(E)-furan-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C22H18N4O6/c27-21(25(15-19-7-3-11-31-19)23-13-17-5-1-9-29-17)22(28)26(16-20-8-4-12-32-20)24-14-18-6-2-10-30-18/h1-14H,15-16H2/b23-13+,24-14+ |
InChI Key |
MPSKVCXDYNJJQB-RNIAWFEPSA-N |
Isomeric SMILES |
C1=COC(=C1)CN(/N=C/C2=CC=CO2)C(=O)C(=O)N(/N=C/C3=CC=CO3)CC4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)CN(C(=O)C(=O)N(CC2=CC=CO2)N=CC3=CC=CO3)N=CC4=CC=CO4 |
Origin of Product |
United States |
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